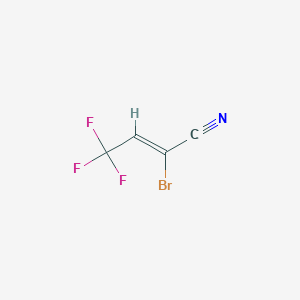

2-Bromo-4,4,4-trifluorocrotononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

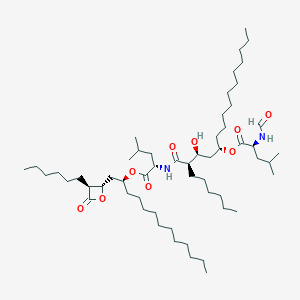

The synthesis of compounds related to 2-Bromo-4,4,4-trifluorocrotononitrile often involves multifaceted strategies to introduce bromine and trifluoromethyl groups into the molecular structure. For instance, the electrochemical trifluoromethylation of acrylonitrile and crotonitrile to prepare derivatives showcases a method to introduce trifluoromethyl groups, a key step that could be adapted for synthesizing related compounds (Dmowski et al., 1997).

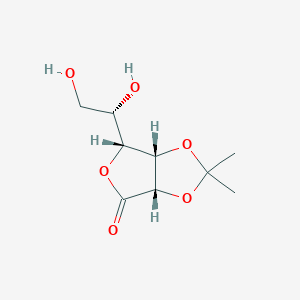

Molecular Structure Analysis

Molecular structure analysis of related bromo-trifluoromethyl compounds indicates that these entities often exhibit unique electronic and spatial configurations due to the presence of electronegative fluorine atoms and the bromine atom. For example, the molecular structures of trifluoroacrylonitrile and its isomers have been determined through low-temperature X-ray crystallography, providing insights into bond lengths and angles that are crucial for understanding the reactivity of similar compounds (Buschmann et al., 2000).

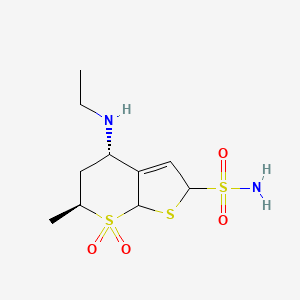

Chemical Reactions and Properties

Chemical reactions involving bromo-trifluoromethyl compounds can be complex, often involving multiple reaction pathways and products. The study on the photodissociation dynamics of related compounds provides insight into the bond dissociation processes, which are fundamental to understanding the reactivity of 2-Bromo-4,4,4-trifluorocrotononitrile (Indulkar et al., 2011).

Aplicaciones Científicas De Investigación

Sodium dithionite initiated reactions of Halothane® with enol ethers : This study describes a method for preparing trifluorocrotonaldehyde and trifluorocrotonic acid, highlighting the utility of trifluoromethylated compounds in synthesis (Plenkiewicz, Dmowski, & Lipínski, 2001).

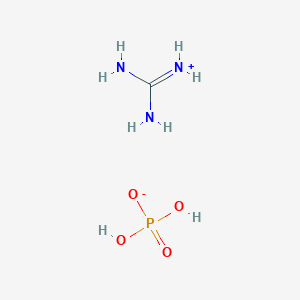

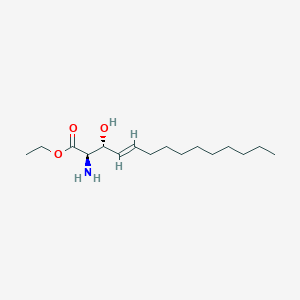

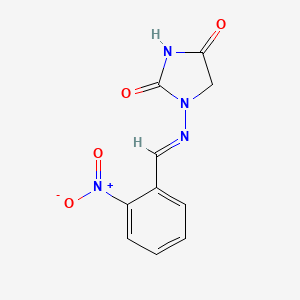

Asymmetric synthesis of enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid : Demonstrates the synthesis of trifluoromethylated amino acids, suggesting potential applications in pharmaceuticals and organic chemistry (Jiang, Qin, & Qing, 2003).

Photodissociation dynamics of 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) at 234 nm : This study investigates the photodissociation dynamics of a trifluoromethylated compound, which could inform the understanding of chemical reactions under photoexcitation (Saha et al., 2013).

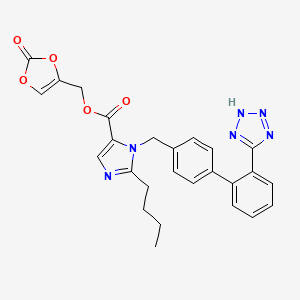

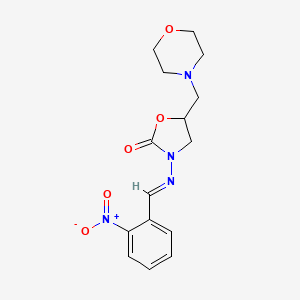

Relay Photocatalytic Reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene : Discusses the use of a related trifluoromethylated compound in photocatalytic defluorinative reactions, indicating potential in advanced synthetic applications (Zeng, Li, Chen, & Zhou, 2022).

Synthesis of trifluoromethylthiazoles and their application to azo dyes : This research shows how trifluoromethylated compounds can be used in dye synthesis, highlighting their potential in material sciences (Tanaka, Nomura, Oda, Yoshida, & Mitsuhashi, 1991).

Propiedades

IUPAC Name |

(Z)-2-bromo-4,4,4-trifluorobut-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3N/c5-3(2-9)1-4(6,7)8/h1H/b3-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGKXQZOZLYLJ-IWQZZHSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C#N)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C#N)\Br)\C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,4,4-trifluorocrotononitrile | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.